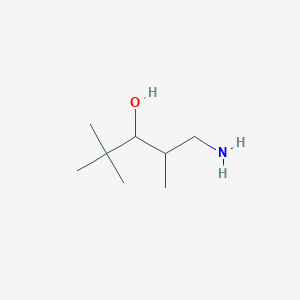
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is an organic compound that features a benzene ring substituted with a dimethylaminoacetyl group and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride typically involves the following steps:
Formation of the Dimethylaminoacetyl Group: This can be achieved by reacting dimethylamine with an appropriate acyl chloride or anhydride.
Introduction of the Sulfonyl Chloride Group: This step involves the sulfonation of the benzene ring followed by chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, particularly those targeting sulfonamide or sulfonate functionalities.
Biological Studies: It can be used to modify biomolecules for studying their function and interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The dimethylaminoacetyl group can also participate in interactions with biological targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1-sulfonylchloride: Lacks the dimethylaminoacetyl group, making it less versatile in certain synthetic applications.
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group, affecting its reactivity and applications.
Uniqueness
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is unique due to the combination of the dimethylaminoacetyl group and the sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C10H12ClNO3S |
|---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)acetyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(2)7-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
GOYLUJQRZCWUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


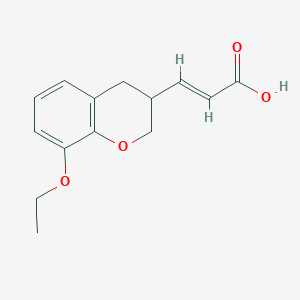
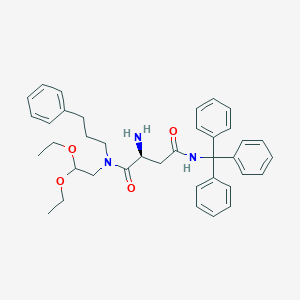
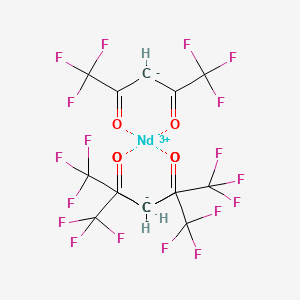



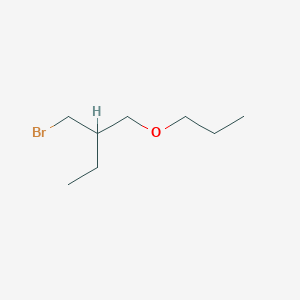
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
